molecular formula C12H12F2O3 B1319515 Ethyl 4-(2,4-difluorophenyl)-3-oxobutanoate CAS No. 194240-96-5

Ethyl 4-(2,4-difluorophenyl)-3-oxobutanoate

Cat. No. B1319515
M. Wt: 242.22 g/mol
InChI Key: LMVDTTMSWABICA-UHFFFAOYSA-N
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Description

Ethyl 4-(2,4-difluorophenyl)-3-oxobutanoate is an organic compound with a molecular weight of 256.21 . Its IUPAC name is ethyl 4-(2,4-difluorophenyl)-2,4-dioxobutanoate .


Molecular Structure Analysis

The InChI code for Ethyl 4-(2,4-difluorophenyl)-3-oxobutanoate is 1S/C12H10F2O4/c1-2-18-12(17)11(16)6-10(15)8-4-3-7(13)5-9(8)14/h3-5H,2,6H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

Ethyl 4-(2,4-difluorophenyl)-3-oxobutanoate is a powder at room temperature . The storage temperature is normal .

Scientific Research Applications

Synthesis of Trifluoromethyl Heterocycles

Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a related compound, demonstrates significant versatility as an intermediate in synthesizing various trifluoromethyl heterocycles, including oxazoles, thiazoles, and imidazoles. Such compounds are synthesized through rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions, highlighting the compound's utility in creating diverse chemical structures (Honey et al., 2012).

Role in Eth

ylene BiosynthesisResearch on a similar compound, 4-methylthio-2-oxobutanoate, indicates its role as a putative intermediate in the biosynthesis of ethylene from methionine. Identified in various microbial cultures, this compound underscores the biochemical pathways in which related oxobutanoates may play a crucial role (Billington et al., 1979).

Development of Novel Pyrazole Derivatives

The synthesis of novel pyrazole derivatives using ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate, a derivative of the compound , has been documented. This process involves Knoevenagel and cyclocondensation reactions, emphasizing the compound's relevance in synthesizing structurally diverse pyrazoles (Naveen et al., 2021).

properties

IUPAC Name

ethyl 4-(2,4-difluorophenyl)-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F2O3/c1-2-17-12(16)7-10(15)5-8-3-4-9(13)6-11(8)14/h3-4,6H,2,5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMVDTTMSWABICA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)CC1=C(C=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(2,4-difluorophenyl)-3-oxobutanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
D Xu, D Sun, W Wang, X Peng, Z Zhan, Y Ji… - European Journal of …, 2021 - Elsevier
Axl has emerged as an attractive target for cancer therapy due to its strong correlation with tumor growth, metastasis, poor survival, and drug resistance. Herein, we report the design, …
Number of citations: 8 www.sciencedirect.com

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